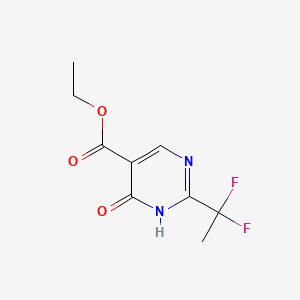

Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate

Description

Ethyl 2-(1,1-difluoroethyl)-4-hydroxypyrimidine-5-carboxylate (CAS: 2845127-23-1) is a fluorinated pyrimidine derivative with the molecular formula C₉H₁₀F₂N₂O₃ and a molecular weight of 232.1841 g/mol . Its structure features a 1,1-difluoroethyl group at position 2, a hydroxyl group at position 4, and an ethyl carboxylate at position 5 of the pyrimidine ring.

Properties

Molecular Formula |

C9H10F2N2O3 |

|---|---|

Molecular Weight |

232.18 g/mol |

IUPAC Name |

ethyl 2-(1,1-difluoroethyl)-6-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H10F2N2O3/c1-3-16-7(15)5-4-12-8(9(2,10)11)13-6(5)14/h4H,3H2,1-2H3,(H,12,13,14) |

InChI Key |

MPHTXCCYJWFRFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C(C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Ethyl 2-Chloropyrimidine-5-carboxylate Intermediate

A critical precursor in the synthesis is Ethyl 2-chloropyrimidine-5-carboxylate, which is prepared by chlorination of a pyrimidine carboxylate derivative using phosphoryl trichloride (POCl3) in the presence of N,N-dimethylaniline as a base and catalyst under reflux conditions.

| Parameter | Details |

|---|---|

| Starting Material | Compound 204 (pyrimidine carboxylate derivative) |

| Reagent | Phosphoryl trichloride (POCl3) |

| Catalyst/Base | N,N-dimethylaniline (3 mL) |

| Solvent | Neat or with N,N-dimethylaniline |

| Reaction Conditions | Reflux for 1.5 to 2 hours |

| Work-up | Quenching with ice-water, pH adjustment to 7-8 with sodium carbonate |

| Purification | Extraction with ethyl acetate, washing, drying, and column chromatography (EtOAc/Hexanes 10%) |

| Yield | Approximately 30-52% |

| Characterization | LCMS: m/z 187 [M+1]+; 1H NMR (400 MHz, CDCl3): δ 1.36 (t, 3H), 4.39 (q, 2H), 9.08 (s, 2H) |

This step is crucial as it introduces the chloro substituent at the 2-position of the pyrimidine ring, which is reactive for subsequent nucleophilic substitution reactions.

Introduction of the 1,1-Difluoroethyl Group

The 1,1-difluoroethyl substituent is introduced at the 2-position of the pyrimidine ring via nucleophilic substitution of the 2-chloropyrimidine intermediate. This step typically involves the reaction of the 2-chloropyrimidine-5-carboxylate with a suitable difluoroethyl nucleophile or equivalent fluorinating agent under controlled conditions. Specific reagents and conditions are often proprietary or specialized, but the general approach involves:

- Use of difluoroethyl reagents (e.g., 1,1-difluoroethylmetallic species or difluoroethyl halides).

- Reaction under inert atmosphere to prevent side reactions.

- Optimization of temperature and solvent to maximize yield and purity.

Hydroxylation at the 4-Position

The 4-hydroxypyrimidine moiety is formed either by direct hydroxylation of the pyrimidine ring or by employing hydroxyl-containing precursors in the synthesis. This hydroxyl group is essential for the biological activity and chemical stability of the compound.

Final Purification and Characterization

Following synthesis, the compound is purified through column chromatography or recrystallization to achieve high purity (typically 95%). Characterization is performed using:

- Liquid Chromatography-Mass Spectrometry (LCMS)

- Nuclear Magnetic Resonance (NMR) spectroscopy

- Elemental analysis and melting point determination

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chlorination of pyrimidine | Phosphoryl trichloride, N,N-dimethylaniline, reflux 2h | 30-52 | Formation of Ethyl 2-chloropyrimidine-5-carboxylate |

| Nucleophilic substitution | Difluoroethyl nucleophile, inert atmosphere, optimized temp | Not specified | Introduction of 1,1-difluoroethyl group |

| Hydroxylation | Hydroxylating agents or hydroxyl-containing precursors | Not specified | Formation of 4-hydroxypyrimidine |

| Purification | Column chromatography (EtOAc/Hexanes) | - | Final product purity ~95% |

Research Outcomes and Analytical Data

- The chlorination step yields a white solid intermediate confirmed by LCMS and 1H NMR spectroscopy.

- Purity of the final compound is generally around 95%, suitable for research and pharmaceutical applications.

- The compound exhibits good solubility and stability profiles, facilitating its use in further chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ethyl 2-(1,1-difluoroethyl)-4-oxopyrimidine-5-carboxylate, while reduction may produce ethyl 2-(1,1-difluoroethyl)-4-aminopyrimidine-5-carboxylate.

Scientific Research Applications

Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

Medicine: It may be explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound can be used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the hydroxyl group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural Modifications and Substituent Analysis

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison of Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate and Analogues

Key Observations:

- Fluorination Effects: The 1,1-difluoroethyl group in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., methyl or hydroxyl substituents) . This may improve membrane permeability in biological systems.

- Position 4 Variability : The hydroxyl group in the target compound introduces polarity, contrasting with chloro (electron-withdrawing) , trifluoromethyl (strongly electronegative) , or phenyl (hydrophobic) groups in analogs.

Market and Availability

The target compound is commercially available in 100 mg and 250 mg quantities, priced at $487.00 and $779.00 , respectively . Comparatively, Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 1065074-31-8) is sold in smaller volumes (1–2 bottles annually) , reflecting niche demand for fluorinated pyrimidines.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 2-(1,1-Difluoroethyl)-4-hydroxypyrimidine-5-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation of aldehydes, β-keto esters, and urea derivatives under acidic conditions. For example, Biginelli-type reactions (modified for fluorinated substituents) are effective for constructing the pyrimidine core. Key parameters include:

- Catalyst selection : Use p-toluenesulfonic acid (PTSA) or Lewis acids like FeCl₃ to enhance regioselectivity and yield .

- Temperature control : Maintain reflux conditions (80–100°C) in ethanol or THF to ensure complete cyclization .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity. Monitor by TLC and NMR to confirm intermediate formation .

Advanced: How can researchers resolve conflicting crystallographic data regarding the conformation of the difluoroethyl substituent in this compound?

X-ray crystallography reveals that steric and electronic effects influence substituent orientation. For example:

- Torsional angles : In related pyrimidine derivatives, the difluoroethyl group adopts a pseudoaxial conformation due to intramolecular hydrogen bonding between the hydroxyl group (C4-OH) and the carboxylate oxygen .

- Disorder analysis : If crystallographic disorder is observed (e.g., split positions for fluorine atoms), refine data using SHELXL with anisotropic displacement parameters and apply restraints to bond lengths/angles .

- Comparative modeling : Cross-validate with DFT calculations (B3LYP/6-31G* level) to predict stable conformers and compare with experimental data .

Basic: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

A combination of methods ensures accurate characterization:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., difluoroethyl protons as doublets at δ 1.5–2.0 ppm; pyrimidine ring carbons at 150–160 ppm) .

- FT-IR : Confirm hydroxyl (3200–3400 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 275.08 for C₉H₁₀F₂N₂O₃) .

Advanced: How should researchers address discrepancies in biological activity data across different assays for this compound?

Methodological inconsistencies often arise due to:

- Assay conditions : Varying pH or solvent systems (e.g., DMSO concentration) can alter compound solubility and activity. Standardize protocols using PBS buffers (pH 7.4) and limit DMSO to <0.1% .

- Cellular models : Differences in membrane permeability (e.g., Gram-negative vs. Gram-positive bacteria) may explain contradictory antimicrobial results. Perform comparative studies with isogenic mutant strains .

- Dose-response validation : Replicate IC₅₀/EC₅₀ measurements using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm dose dependency .

Basic: What analytical strategies are effective for quantifying impurities in synthesized batches?

- HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to separate and quantify byproducts (e.g., unreacted β-keto esters). Set detection at 254 nm for pyrimidine absorption .

- GC-MS : Detect volatile impurities (e.g., residual solvents) with a DB-5MS column and electron ionization .

- Elemental analysis : Confirm fluorine content (%) via combustion ion chromatography to validate difluoroethyl incorporation .

Advanced: What computational approaches aid in predicting the regioselectivity of substituent modifications on the pyrimidine ring?

- DFT calculations : Optimize transition states for electrophilic substitution reactions (e.g., nitration, halogenation) to predict preferential attack at C4 or C5 positions .

- Molecular docking : Simulate interactions with biological targets (e.g., dihydrofolate reductase) to prioritize substituents enhancing binding affinity .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with observed reactivity to derive predictive models .

Basic: How can researchers assess the compound’s stability under varying storage conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates thermal stability) .

- pH stability studies : Incubate in buffers (pH 3–10) and monitor degradation via HPLC. Pyrimidine esters are prone to hydrolysis under alkaline conditions (pH >8) .

- Light sensitivity : Conduct accelerated photodegradation tests (ICH Q1B guidelines) using UV-Vis irradiation .

Advanced: What strategies mitigate side reactions during fluorination steps in the synthesis of this compound?

- Fluorinating agents : Use Selectfluor® or DAST for controlled mono-/di-fluorination, avoiding overhalogenation .

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve fluorinating agent solubility and reaction homogeneity .

- In situ monitoring : Employ Raman spectroscopy to track fluorine incorporation and terminate reactions at ~90% conversion .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure .

- Waste disposal : Collect fluorinated byproducts separately and neutralize with calcium hydroxide before disposal .

- Emergency procedures : Maintain activated charcoal and calcium gluconate gel for accidental ingestion or skin contact .

Advanced: How can researchers reconcile conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvents with cohesive energy densities matching the compound .

- Co-solvent systems : Use ethanol/water mixtures (e.g., 70:30 v/v) to enhance solubility through hydrogen bonding with the hydroxyl and ester groups .

- Crystal lattice analysis : X-ray diffraction data may reveal polymorphic forms with differing solubility profiles; characterize dominant polymorphs via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.